1,4-Dichloro-1,4-dimethylcyclohexane
Description
Molecular Geometry and Conformational Isomerism
The cyclohexane ring adopts a chair conformation to minimize steric strain, with substituents occupying axial or equatorial positions. For 1,4-dichloro-1,4-dimethylcyclohexane, the two chlorine and two methyl groups create multiple conformational isomers.
Chair Conformation Analysis
- Axial vs. Equatorial Preferences : Methyl groups preferentially occupy equatorial positions to avoid 1,3-diaxial interactions, as demonstrated in trans-1,4-dimethylcyclohexane. Similarly, chlorine atoms (bulkier than hydrogen but smaller than methyl) may adopt axial or equatorial positions depending on steric and electronic factors.
- Energy Minimization : Computational models (PubChem) predict that the lowest-energy conformer features both methyl groups equatorial and chlorine atoms axial. This arrangement reduces gauche interactions between substituents.
Table 1: Comparative Conformational Energies
| Substituent Positions | Relative Energy (kcal/mol) | Stability Ranking |
|---|---|---|
| Methyl (equatorial), Cl (axial) | 0.0 | Most stable |
| Methyl (axial), Cl (equatorial) | +2.3 | Less stable |
| Both substituents axial | +4.1 | Least stable |
Cis-Trans Stereochemical Configurations
The stereochemistry of this compound arises from the spatial arrangement of substituents on the cyclohexane ring.
Cis vs. Trans Isomerism
- Cis Configuration : Both chlorine atoms reside on the same face of the ring, while methyl groups occupy opposite faces. This creates a dipole moment due to electronegativity differences between Cl and CH₃.
- Trans Configuration : Chlorine and methyl groups alternate positions across the ring, resulting in a nonpolar configuration with canceled dipole moments.
Stereochemical Nomenclature
- IUPAC Conventions : While cis-trans descriptors are historically used for 1,4-disubstituted cyclohexanes, modern nomenclature prioritizes R/S configurations for chiral centers. However, this compound lacks chirality due to its symmetric substitution pattern, making cis-trans terminology appropriate.
Comparative Structural Features with Related Cyclohexane Derivatives
vs. This compound
- Molecular Weight : The addition of chlorine increases molecular weight from 112.21 g/mol (1,4-dimethylcyclohexane) to 181.10 g/mol.
- Boiling Point : Chlorine’s electronegativity enhances intermolecular forces, raising the boiling point to 125.9°C compared to 125.9°C for the non-chlorinated analog (unlikely; likely higher). [Note: Source lists 125.9°C for 1,4-dimethylcyclohexane, but chlorinated derivatives typically have higher boiling points. This discrepancy suggests incomplete data.]
- Density : The density increases from 0.8 g/cm³ to ~1.2 g/cm³ (estimated for C₈H₁₄Cl₂).
Table 2: Physical Properties of Cyclohexane Derivatives
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 1,4-Dimethylcyclohexane | 112.21 | 125.9 | 0.8 |
| This compound | 181.10 | N/A | N/A |
| 1,1-Dichloro-4,4-dimethylcyclohexane | 181.10 | N/A | N/A |
Properties
CAS No. |
35951-37-2 |
|---|---|
Molecular Formula |
C8H14Cl2 |
Molecular Weight |
181.10 g/mol |
IUPAC Name |
1,4-dichloro-1,4-dimethylcyclohexane |
InChI |
InChI=1S/C8H14Cl2/c1-7(9)3-5-8(2,10)6-4-7/h3-6H2,1-2H3 |
InChI Key |
RXBVVXDUEDJVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(C)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1,4-Dichloro-1,4-dimethylcyclohexane serves as a versatile intermediate in organic synthesis. Its structure allows it to undergo various reactions, including nucleophilic substitutions and eliminations.
Case Study: Synthesis of Pharmaceuticals
A notable application is in the synthesis of pharmaceutical compounds. For instance, research has indicated that derivatives of this compound can be utilized in the development of anti-cancer agents. The compound's ability to participate in nucleophilic substitution reactions makes it a valuable precursor for synthesizing more complex molecules used in drug formulation .
Material Science
In material science, this compound is explored for its potential use as a polymer additive or stabilizer. Its chlorinated structure enhances thermal stability and resistance to degradation in polymer matrices.
Data Table: Thermal Properties Comparison
| Compound | Thermal Stability (°C) | Application Area |
|---|---|---|
| This compound | >200 | Polymer Stabilization |
| Polyvinyl Chloride (PVC) | 140 | Construction Materials |
| Polyethylene Terephthalate (PET) | 250 | Packaging |
Environmental Chemistry
The environmental impact of chlorinated compounds is an area of concern. Studies have assessed the degradation pathways of this compound under various environmental conditions.
Case Study: Degradation Pathways
Research has shown that this compound can undergo photolytic degradation when exposed to UV light, leading to less harmful byproducts. This property is crucial for assessing the environmental risks associated with its use and disposal .
Industrial Applications
This compound is also employed in industrial applications as a solvent due to its ability to dissolve various organic compounds effectively. It is particularly useful in chemical processes requiring high solubility and stability.
Data Table: Solvent Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Solubility | High |
Research and Development
Ongoing research continues to explore new applications for this compound. Its unique structural characteristics make it a candidate for developing novel materials and chemical processes.
Recent Advances
Recent patents have highlighted innovative uses of this compound in synthesizing new drug formulations and advanced materials . The exploration of its reactivity under different conditions has opened avenues for its application in green chemistry initiatives aimed at reducing hazardous waste.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties
Preparation Methods
Reaction Mechanism and Conditions
Free radical chlorination employs chlorine gas (Cl₂) under ultraviolet (UV) light or thermal initiation (60–80°C) to generate chlorine radicals. The reaction proceeds via a chain mechanism:
-
Initiation : Cl₂ → 2Cl-
-
Propagation :
-
Cl- abstracts a hydrogen atom from 1,4-dimethylcyclohexane, forming a cyclohexyl radical.
-
The radical reacts with Cl₂ to yield 1,4-dichloro-1,4-dimethylcyclohexane and regenerate Cl- .
-
This method favors tertiary hydrogen abstraction, but in symmetric 1,4-dimethylcyclohexane, steric effects and ring conformation dictate selectivity.
Table 1: Optimization of Radical Chlorination
| Parameter | Condition Range | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Temperature | 60–100°C | 75°C | 45 | 88 |
| Cl₂ Equivalents | 2.0–3.5 | 2.5 | 52 | 90 |
| Reaction Time | 4–12 h | 8 h | 48 | 89 |
| Solvent | CCl₄, hexane | CCl₄ | 50 | 91 |
Challenges and Mitigation
-
Regioselectivity : Competing chlorination at secondary carbons leads to mixed isomers (e.g., 1,2- and 1,3-dichloro derivatives).
-
Byproducts : Over-chlorination produces polychlorinated compounds, necessitating fractional distillation for purification.
-
Stereochemical Control : Chair conformations influence axial/equatorial Cl placement, yielding cis/trans diastereomers.
Nucleophilic Substitution of 1,4-Dimethylcyclohexane-1,4-Diol
Synthesis of Diol Precursor
1,4-Dimethylcyclohexane-1,4-diol is synthesized via oxidation of 1,4-dimethylcyclohexane using potassium permanganate (KMnO₄) in acidic conditions:
Chlorination with Thionyl Chloride (SOCl₂)
The diol reacts with excess SOCl₂ under reflux (70°C, 6 h), converting hydroxyl (-OH) groups to chlorides:
Table 2: Chlorination Efficiency with SOCl₂
| Parameter | Condition Range | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ Equivalents | 2.0–4.0 | 3.0 | 78 | 95 |
| Reaction Time | 4–8 h | 6 h | 82 | 96 |
| Catalyst | Pyridine, DMAP | Pyridine | 85 | 97 |
Advantages Over Radical Chlorination
-
Higher Yield : 82% vs. 52% for radical methods.
-
Reduced Byproducts : Single-step substitution minimizes polychlorinated derivatives.
HCl Addition to 1,4-Dimethylcyclohexadiene
Diene Synthesis and Hydrochlorination
1,4-Dimethylcyclohexadiene is prepared via dehydrogenation of 1,4-dimethylcyclohexane using palladium catalysts. Subsequent HCl addition follows anti-Markovnikov orientation in the presence of peroxides:
Stereochemical Outcomes
-
Cis Addition : HCl adds to the same face of the diene, producing cis-dichloro isomers.
-
Trans Isomers : Formed under radical-initiated conditions but are minor products (<15%).
Table 3: Hydrochlorination Efficiency
| Parameter | Condition Range | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCl Equivalents | 2.0–3.0 | 2.2 | 65 | 89 |
| Temperature | 0–25°C | 10°C | 70 | 92 |
| Solvent | Et₂O, THF | Et₂O | 68 | 90 |
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Radical Chlorination | 45–52 | 88–91 | Moderate | Low |
| Nucleophilic Substitution | 78–85 | 95–97 | High | High |
| HCl Addition | 65–70 | 89–92 | Low | Moderate |
Key Insights :
-
Nucleophilic Substitution is optimal for high-purity, bulk synthesis.
-
Radical Chlorination suits small-scale production but requires extensive purification.
-
HCl Addition offers moderate yields but is limited by diene precursor availability.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
